1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is a bicyclic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles widely studied for their biological activities and applications in medicinal chemistry. This compound features two pyrrolidine rings, which contribute to its structural complexity and potential pharmacological properties.
The compound can be synthesized through various methods, including cyclization reactions involving donor-acceptor cyclopropanes and primary amines. The significance of pyrrolidin-2-ones, including 1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one, lies in their diverse biological activities, making them valuable in drug discovery and development .
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is classified as a bicyclic amine and can be categorized under the broader class of heterocyclic compounds. Its structure includes two nitrogen atoms within its rings, which are essential for its chemical reactivity and biological interactions.
The synthesis of 1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes:
The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yields and minimize side reactions. For example, varying the type of amine used in the reaction can lead to different substitution patterns on the resulting pyrrolidine ring.
The molecular structure of 1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one consists of two interconnected pyrrolidine rings. The compound's molecular formula is CHNO, indicating the presence of two nitrogen atoms and one oxygen atom within its structure.
Key structural data include:
The stereochemistry around the nitrogen atoms can influence the compound's biological activity significantly, necessitating further studies on its conformational preferences.
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one participates in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the electronic properties imparted by the nitrogen atoms and any substituents on the pyrrolidine rings. Understanding these reactions is essential for designing derivatives with improved pharmacological profiles.
The mechanism of action for compounds like 1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one often involves interactions with specific biological targets such as enzymes or receptors. These interactions typically occur through hydrogen bonding, hydrophobic interactions, or ionic interactions facilitated by the nitrogen atoms in the pyrrolidine rings.
Research indicates that derivatives of pyrrolidine can exhibit significant activity against various biological targets including those involved in central nervous system disorders and cancer pathways . The specific binding affinity and efficacy depend on the compound's stereochemistry and substituent groups.
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one exhibits typical physical properties associated with small organic molecules:
Chemical properties include:
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one has potential applications in various fields:
Iridium-catalyzed N-heterocyclization enables efficient pyrrolidine ring formation from primary amines and diols. Fujita et al. demonstrated that [CpIr] catalysts facilitate the assembly of pyrrolidines via dehydrogenation-condensation-hydrogenation sequences, achieving yields exceeding 85% under mild conditions [1]. This borrowing hydrogen methodology eliminates stoichiometric reductants, enhancing atom economy. A breakthrough was reported by Liu *et al. using chiral iridacycle complexes to convert rac-diols and amines into enantioenriched pyrrolidines (up to 98% ee), critical for synthesizing pharmacologically active intermediates [1]. Key advantages include functional group tolerance (halogens, alkenes) and water as the sole byproduct.
Table 1: Catalytic N-Heterocyclization Systems for Pyrrolidine Synthesis
Catalyst System | Amine Source | Yield Range | Enantioselectivity | Reference |
---|---|---|---|---|
[Cp*IrCl₂]₂/NH₄PF₆ | Alkylamines | 78-92% | N/A | [1] |
Chiral Ir-pincer complex | Benzylamines | 65-98% | 90-98% ee | [1] |
Ru(p-cymene)Cl₂/dppf | Sulfonamides | 70-88% | N/A | [1] |
Ring contractions of piperidine derivatives provide efficient access to polysubstituted pyrrolidin-2-ones. Gold-catalyzed cycloisomerization of homopropargyl sulfonamides triggers domino cyclization/hydrogenation sequences, yielding pyrrolidin-2-ones with >95% ee and 92% yield [1]. Similarly, Tf₂O-promoted Schmidt rearrangements of ω-azido carboxylic acids deliver 2-substituted pyrrolidin-2-ones through stereoselective nitrene insertion [1]. Recent advances exploit in situ-generated aza-oxyallyl cations from fused β-lactams, which undergo nucleophilic trapping to form spirocyclic pyrrolidinones – scaffolds prevalent in alkaloid synthesis [5].
Dirhodium and copper catalysts enable direct pyrrolidine ring formation via C(sp³)–H amination. Munnuri et al. developed a dirhodium(II)-carboxylate system that converts alkyl azides into N-unprotected pyrrolidines at room temperature without directing groups [1]. This method exhibits excellent regio- and diastereoselectivity (>20:1 dr) and tolerates ethers, esters, and halides. Copper-catalyzed remote C–H amination of β-aminoethyltrifluoroborates with alkenes provides 2-aryl/vinylpyrrolidines via radical addition/cyclization cascades [1]. Zuo et al. further optimized copper/photoredox dual catalysis for intramolecular δ-C–H amidation, achieving 89% yield for N-protected pyrrolidines [1].
Lewis acid-activated cyclopropanes serve as 1,4-dielectrophiles for constructing 1,5-disubstituted pyrrolidin-2-ones. Cyclopropanes bearing ester acceptors and (hetero)aryl donors undergo regioselective ring-opening with anilines/benzylamines, followed by lactamization/dealkoxycarbonylation. Using Sc(OTf)₃ or Ni(ClO₄)₂ catalysis, this one-pot sequence delivers pharmacologically relevant 1,5-diarylpyrrolidin-2-ones (e.g., HDAC inhibitors) in 70% overall yield after optimization [2]. The transformation accommodates electron-rich (furan, indole) and electron-poor (pyridine, nitroarene) substituents, though yields vary with donor strength (45-82%).
Table 2: Donor-Acceptor Cyclopropane Transformations to Pyrrolidin-2-ones
Cyclopropane Donor | Amine | Lewis Acid | Overall Yield | Product Application |
---|---|---|---|---|
2-Furyl | 4-Cl-C₆H₄NH₂ | Yb(OTf)₃ (20 mol%) | 78% | HDAC6 inhibitors |
4-MeO-C₆H₄ | BnNH₂ | Sc(OTf)₃ (20 mol%) | 65% | Cannabinoid receptor antagonists |
Styryl | 3,4-(MeO)₂C₆H₃NH₂ | Ni(ClO₄)₂ (10 mol%) | 71% | Orexin receptor antagonists |
Chiral pyrrolidines are synthesized via iridium-catalyzed asymmetric borrowing hydrogen annulation. Liu et al. engineered an iridacycle catalyst that dehydrogenates diols to carbonyls, enabling enantioselective imine formation and reduction in a single pot [1]. This method converts racemic 1,4-diols and primary amines into trans-2,5-disubstituted pyrrolidines with 94% ee and >95:5 dr. The catalyst controls stereochemistry through dynamic kinetic resolution of in situ-formed aldehyde intermediates. Wang et al. extended this strategy to 3-pyrrolines using Co/BOX catalysts, achieving C2-selective hydroalkylation for chiral 2-alkylpyrrolidines (93% ee, 89% yield) [1]. Nickel catalysts conversely promote C3-functionalization, demonstrating regiodivergence from common intermediates.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1